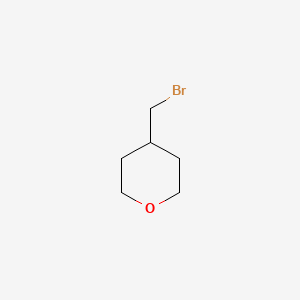
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is a synthetic organic compound with the molecular formula C22H6F26N2O and a molecular weight of 808.25 . This compound is characterized by the presence of a benzoyl group attached to a pyrazole ring, which is further substituted with two perfluorohexyl groups at the 3 and 5 positions. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core. The benzoyl group is then introduced via acylation, and the perfluorohexyl groups are added through nucleophilic substitution reactions .
the synthetic routes generally involve standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development studies.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole involves its interaction with molecular targets such as proteins and enzymes. The benzoyl group can form hydrogen bonds and other interactions with active sites, while the perfluorohexyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to changes in their function .
Comparison with Similar Compounds
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole can be compared with other similar compounds, such as:
1-Benzoyl-3,5-diphenylpyrazole: This compound has phenyl groups instead of perfluorohexyl groups, resulting in different chemical properties and reactivity.
1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole: The trifluoromethyl groups confer different electronic and steric effects compared to perfluorohexyl groups.
1-Benzoyl-3,5-bis(perfluorooctyl)pyrazole: The longer perfluorooctyl chains provide increased hydrophobicity and different physical properties.
The uniqueness of this compound lies in its specific combination of a benzoyl group with perfluorohexyl substituents, which imparts distinct chemical and physical properties useful in various research applications .
Properties
IUPAC Name |
[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H6F26N2O/c23-11(24,13(27,28)15(31,32)17(35,36)19(39,40)21(43,44)45)8-6-9(50(49-8)10(51)7-4-2-1-3-5-7)12(25,26)14(29,30)16(33,34)18(37,38)20(41,42)22(46,47)48/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYGQAQYTYRSSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H6F26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371063 |
Source


|
| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230295-10-0 |
Source


|
| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)





![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)



